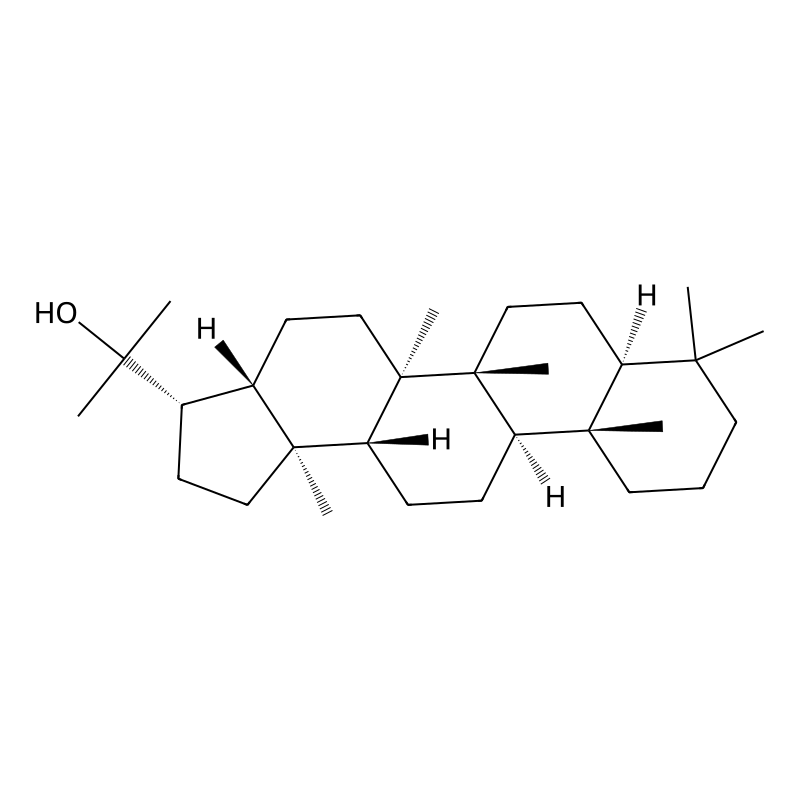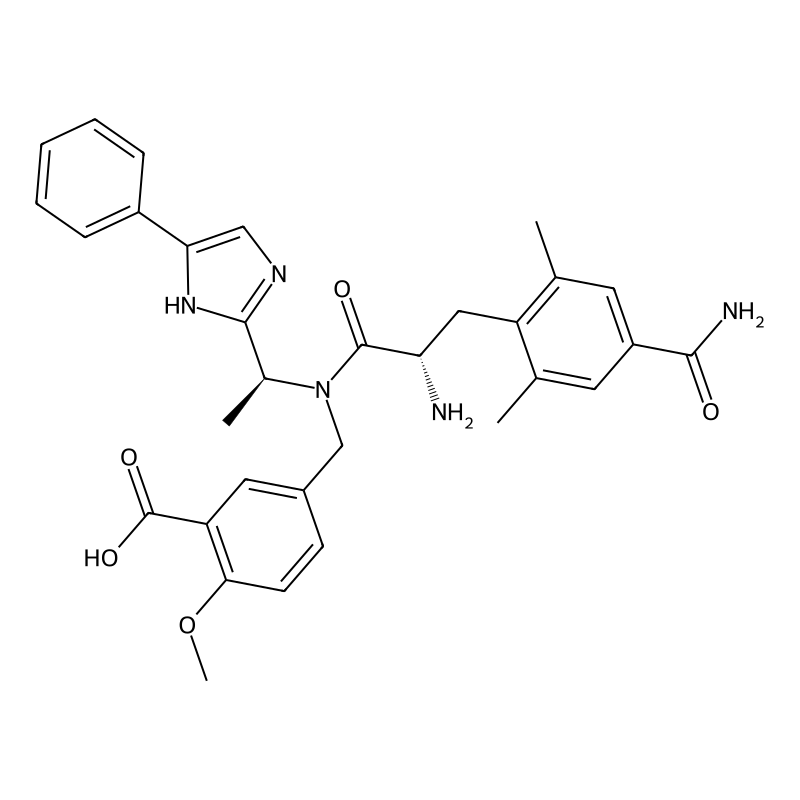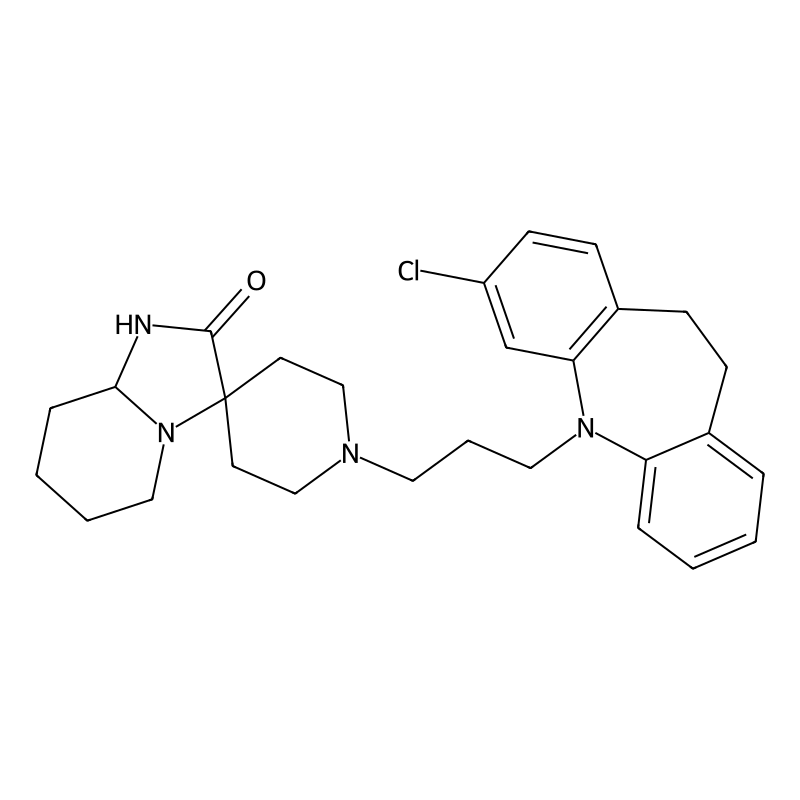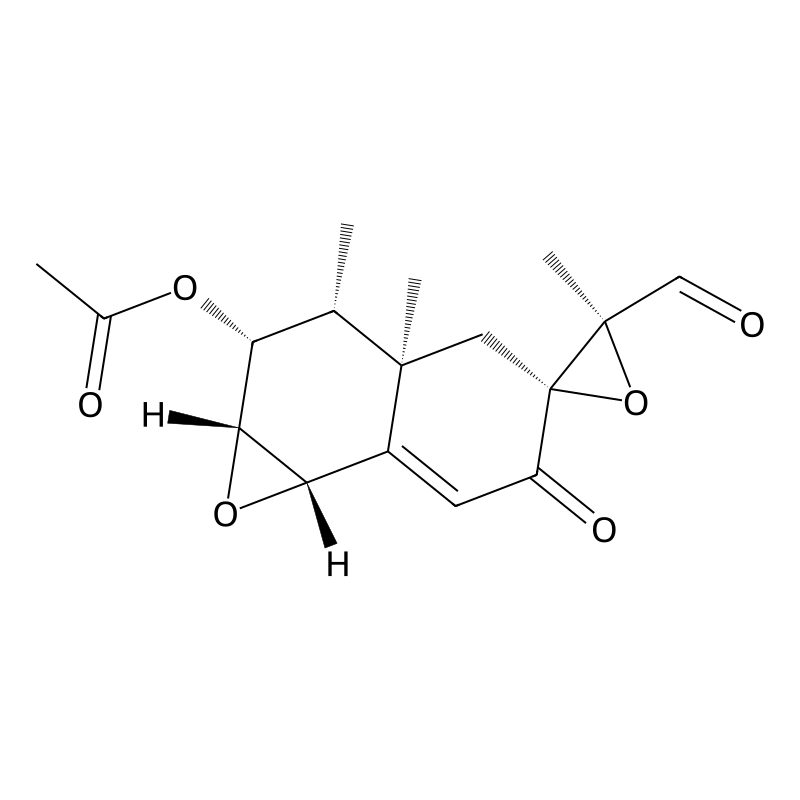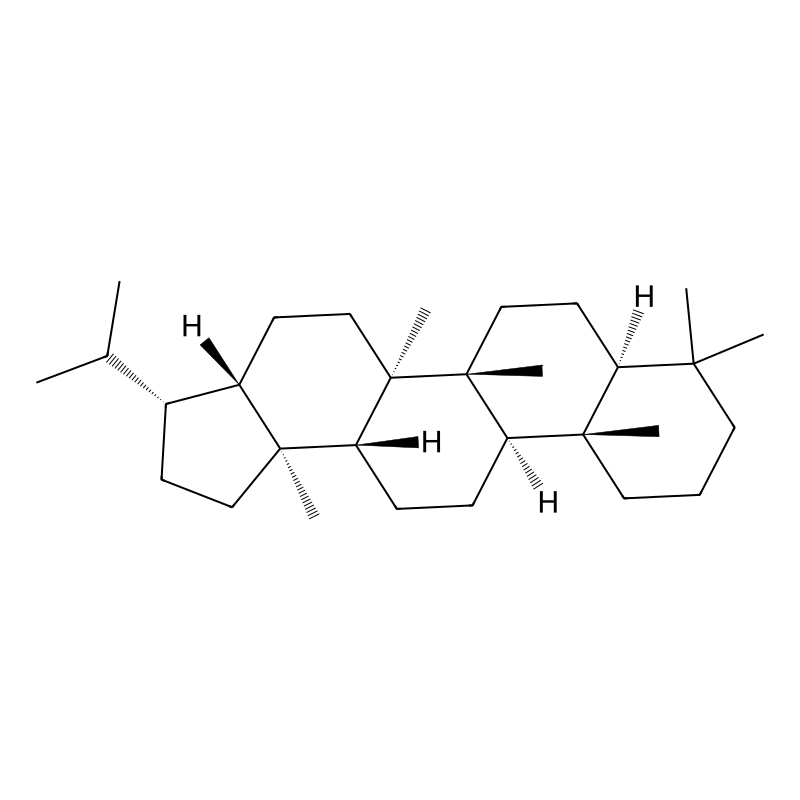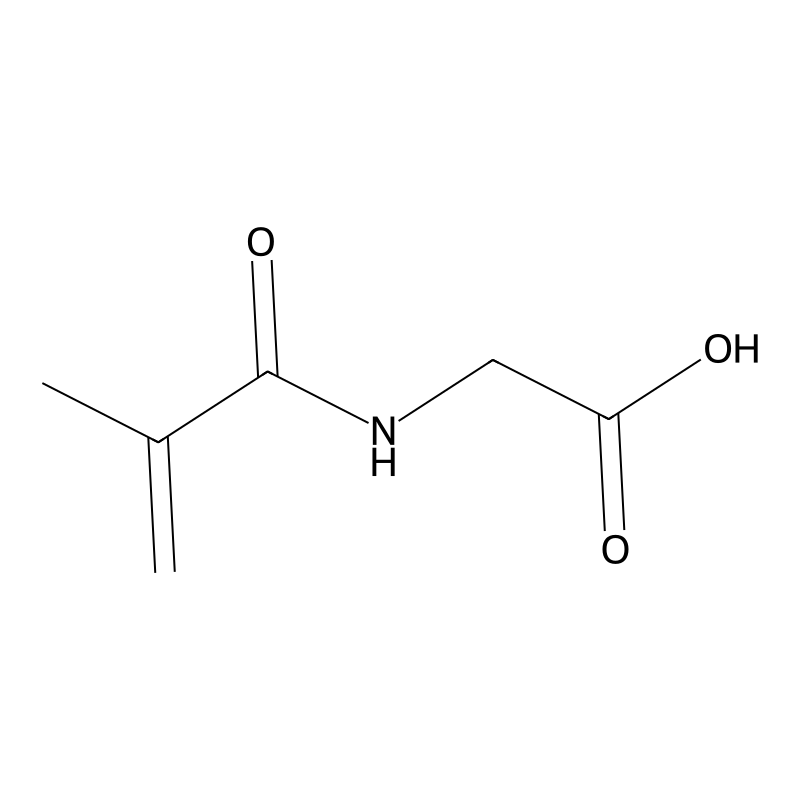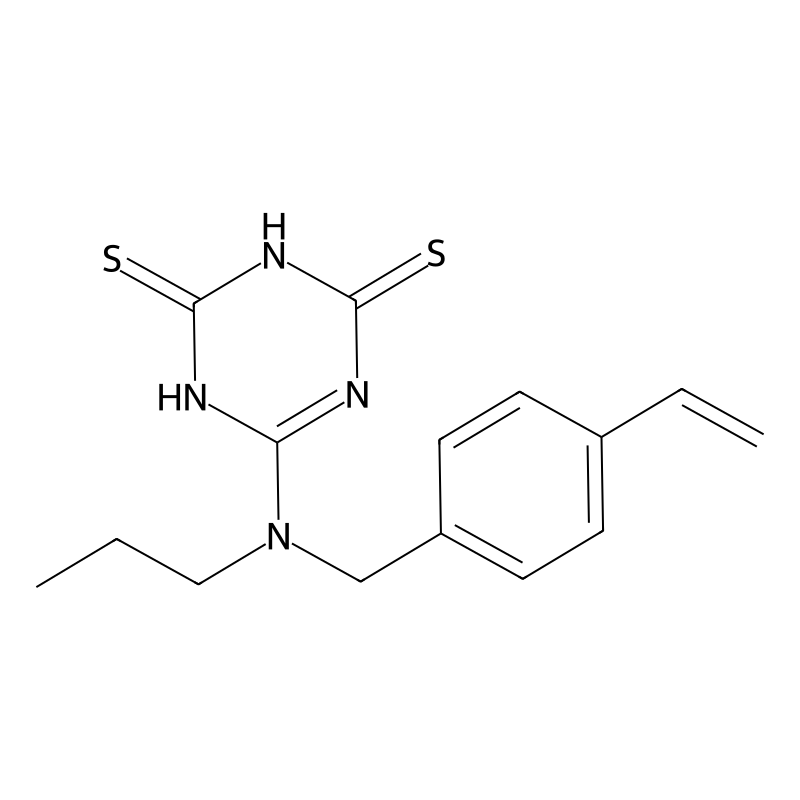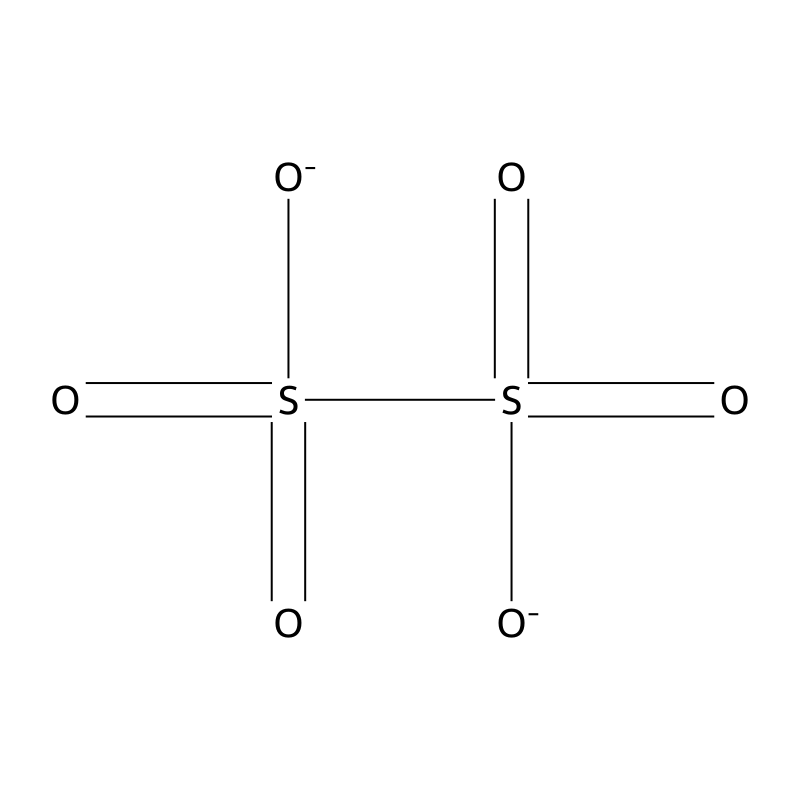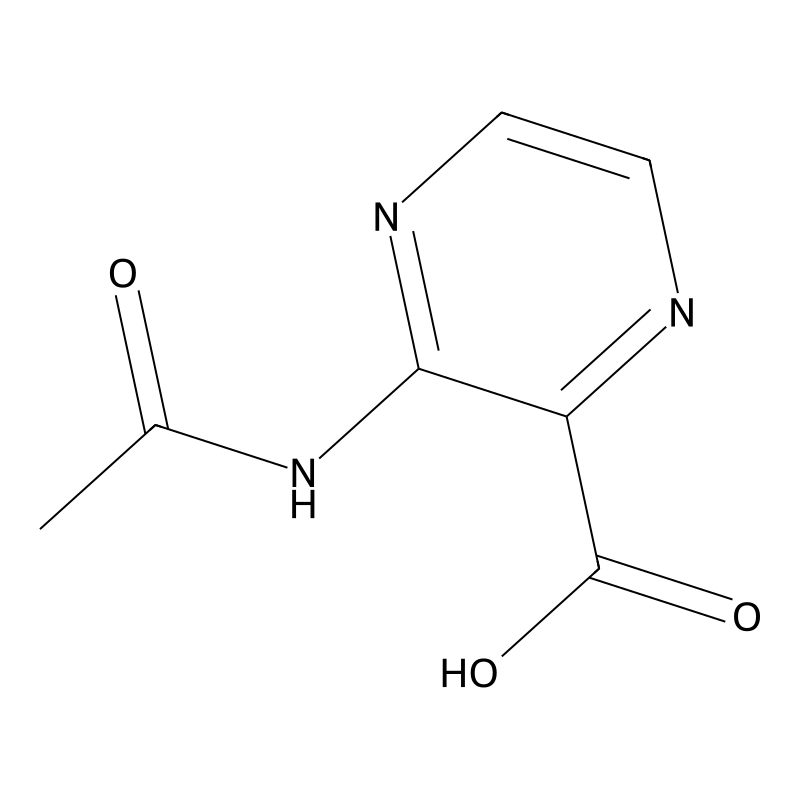Desmethyldiazepam-d5
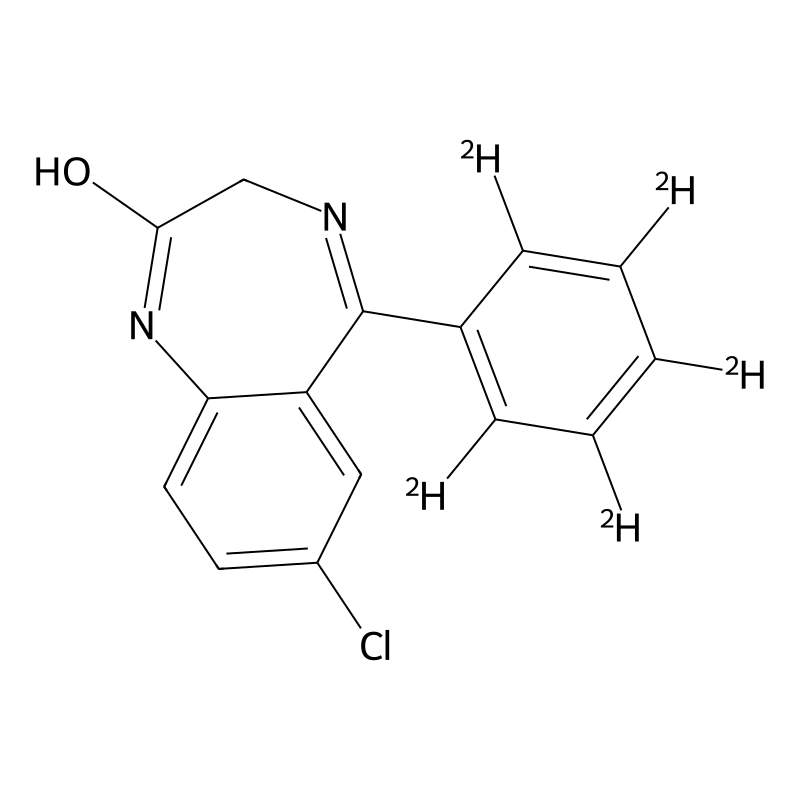
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Application in Clinical Toxicology
Specific Scientific Field: Clinical Toxicology
Summary of the Application: Nordiazepam-d5 is used as a stable-labeled internal standard for the quantitation of nordiazepam levels in urine, serum, or plasma. This is particularly useful in clinical toxicology for urine drug testing and forensic analysis .
Methods of Application or Experimental Procedures: The compound is used in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitation of nordiazepam levels .
Results or Outcomes: The use of Nordiazepam-d5 allows for accurate quantitation of nordiazepam levels in various biological samples, aiding in the detection and analysis of benzodiazepine use .
Application in Forensic Analysis
Specific Scientific Field: Forensic Analysis
Summary of the Application: Nordiazepam-d5 is used in forensic analysis for the detection and quantitation of benzodiazepines and sedative hypnotics in various biological matrices .
Methods of Application or Experimental Procedures: The compound is used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (LC–MS-MS) for the quantitation of benzodiazepines and sedative hypnotics .
Results or Outcomes: The use of Nordiazepam-d5 allows for accurate quantitation of benzodiazepines and sedative hypnotics in various biological matrices, aiding in the detection and analysis of these substances in forensic cases .
Application in Entomotoxicology
Specific Scientific Field: Entomotoxicology
Summary of the Application: Nordiazepam-d5 is used in entomotoxicology for the detection of benzodiazepines in insects, specifically in the larvae of the Calliphora vicina .
Methods of Application or Experimental Procedures: The compound is used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) to detect the benzodiazepine Nordiazepam and its metabolite Oxazepam in single larvae of the Calliphora vicina .
Results or Outcomes: The use of Nordiazepam-d5 allows for accurate detection of benzodiazepines in insect larvae, providing an alternate source for toxicological analyses in forensic investigations .
Application in Enzymatic Hydrolysis
Specific Scientific Field: Biochemistry
Summary of the Application: Nordiazepam-d5 is used in enzymatic hydrolysis studies for the detection and quantitation of benzodiazepines in urine . This is particularly useful in therapeutic drug monitoring .
Methods of Application or Experimental Procedures: The compound is used in conjunction with a novel recombinant β-glucuronidase for rapid hydrolysis in benzodiazepine urinalysis .
Results or Outcomes: The use of Nordiazepam-d5 allows for rapid and efficient hydrolysis of benzodiazepines in urine, leading to decreased processing time without the need for heat activation .
Application in Pharmacokinetics
Specific Scientific Field: Pharmacokinetics
Summary of the Application: Nordiazepam-d5 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of benzodiazepines . This is particularly useful in drug development and therapeutic drug monitoring .
Methods of Application or Experimental Procedures: The compound is used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) to study the pharmacokinetics of benzodiazepines .
Results or Outcomes: The use of Nordiazepam-d5 allows for accurate tracking of benzodiazepine ADME, providing valuable information for drug development and optimization of therapeutic strategies .
Application in Environmental Toxicology
Specific Scientific Field: Environmental Toxicology
Summary of the Application: Nordiazepam-d5 is used in environmental toxicology to detect and quantify the presence of benzodiazepines in environmental samples . This is particularly useful in monitoring the environmental impact of pharmaceutical waste .
Methods of Application or Experimental Procedures: The compound is used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for the quantitation of benzodiazepines in environmental samples .
Results or Outcomes: The use of Nordiazepam-d5 allows for accurate quantitation of benzodiazepines in environmental samples, aiding in the assessment of pharmaceutical pollution .
Desmethyldiazepam-d5 is a deuterated analog of desmethyldiazepam, which itself is a metabolite of diazepam. The compound has the molecular formula and a molecular weight of approximately 275.74 g/mol. It appears as a white to off-white crystalline powder and is primarily used in research settings, particularly in pharmacokinetic studies due to its stable isotopic labeling with deuterium . The compound is classified under the benzodiazepine family, which is known for its sedative, anxiolytic, anticonvulsant, and muscle relaxant properties .
- Hydroxylation: This reaction leads to the formation of active metabolites such as oxazepam.
- Glucuronidation: Following hydroxylation, the compound can be conjugated with glucuronic acid for excretion.
- Methylation: Desmethyldiazepam-d5 can be methylated to produce diazepam using reagents like dimethyl sulfate .
The presence of deuterium in the structure allows for distinct NMR and mass spectrometry profiles, aiding in the identification and quantification of the compound in biological samples.
As a benzodiazepine derivative, desmethyldiazepam-d5 exhibits several biological activities:
- Anxiolytic Effects: It acts on the gamma-aminobutyric acid type A (GABA-A) receptors, enhancing their inhibitory effects, which leads to reduced anxiety levels.
- Sedative Properties: The compound can induce sedation and muscle relaxation.
- Anticonvulsant Activity: It has potential use in managing seizures due to its ability to stabilize neuronal activity .
Due to its deuterated nature, desmethyldiazepam-d5 is particularly useful in pharmacokinetic studies that require precise tracking of drug metabolism without interference from non-labeled compounds.
Desmethyldiazepam-d5 can be synthesized through several methods:
- Deuteration of Precursors: Starting from non-deuterated desmethyldiazepam or its precursors, selective deuteration can be achieved using deuterated solvents or reagents.
- Chemical Synthesis: The synthesis involves reactions such as acylation and subsequent modifications to introduce the deuterium atoms at specific positions within the molecule .
The detailed synthetic pathway often requires careful control of reaction conditions to ensure high yields and purity of the final product.
Desmethyldiazepam-d5 is primarily utilized in research applications:
- Pharmacokinetic Studies: Its deuterated form allows for accurate tracking of drug metabolism and elimination in biological systems.
- Analytical Chemistry: It serves as an internal standard in mass spectrometry and NMR spectroscopy for quantifying other benzodiazepines and their metabolites.
- Drug Development: The compound aids in understanding the pharmacological profiles of new benzodiazepine derivatives by providing insights into metabolic pathways .
Interaction studies involving desmethyldiazepam-d5 often focus on its effects when combined with other drugs:
- GABA-A Receptor Modulators: It may interact synergistically with other GABAergic agents, enhancing anxiolytic effects.
- Potential Drug Interactions: Studies assess how desmethyldiazepam-d5 influences or is influenced by other medications metabolized by similar pathways (e.g., other benzodiazepines) to evaluate cumulative effects and side effects .
These studies are crucial for understanding safety profiles and optimizing therapeutic regimens involving benzodiazepines.
Desmethyldiazepam-d5 shares structural similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diazepam | Parent compound; widely used anxiolytic | |
| Nordazepam | Active metabolite of diazepam; longer half-life | |
| Oxazepam | More potent anxiolytic; shorter half-life | |
| Clonazepam | Potent anticonvulsant; longer duration of action |
Desmethyldiazepam-d5's unique feature lies in its isotopic labeling with deuterium, which provides advantages in analytical applications without altering its biological activity significantly. This makes it a valuable tool for researchers studying benzodiazepine pharmacology and metabolism .
Deuterium Labeling Strategies in Benzodiazepine Derivatives
Deuterium labeling of benzodiazepine derivatives represents a sophisticated approach to creating isotopically enriched compounds for analytical and pharmaceutical research applications [8]. The strategic incorporation of deuterium atoms into desmethyldiazepam requires careful consideration of molecular structure and metabolic stability sites [9]. Modern deuteration methodologies for benzodiazepine compounds utilize multiple approaches, including hydrogen isotope exchange reactions and catalytic deuteration processes [15] [16].
Transition-metal-catalyzed hydrogen isotope exchange has emerged as a primary strategy for deuterating aromatic benzodiazepine frameworks [15]. This methodology allows for direct replacement of protium with deuterium atoms through reversible carbon-hydrogen bond activation processes [16]. The approach typically employs ruthenium-based catalysts or palladium-carbon systems under controlled temperature and pressure conditions [20]. Heavy water serves as the most economical deuterium source, making industrial-scale deuteration processes more feasible [20] [21].
Site-specific deuteration strategies focus on metabolically stable positions within the benzodiazepine structure to minimize isotopic label loss during biological processes [10]. For desmethyldiazepam-d5, deuterium incorporation typically targets the phenyl ring positions, which demonstrate superior isotopic stability compared to aliphatic sites [29]. The phenyl ring deuteration pattern ensures minimal metabolic interference while providing distinct mass spectrometric signatures for analytical applications .
Catalytic approaches utilizing boron trifluoride-based systems have demonstrated effectiveness for beta-amino carbon-hydrogen deuteration in benzodiazepine derivatives [9]. These methods achieve regioselective deuteration through cooperative catalyst systems that convert amine-containing pharmaceuticals into reactive enamine intermediates [9]. The process enables deuterium incorporation at sterically hindered positions while maintaining chemical integrity of the parent compound [9].
Industrial Synthesis Methods and Reference Standard Production
Industrial production of desmethyldiazepam-d5 follows established protocols for pharmaceutical reference standard manufacturing [23]. The synthesis typically begins with diazepam as the parent compound, which undergoes enzymatic or chemical demethylation to generate the desmethyldiazepam precursor [26]. Subsequent deuteration procedures incorporate the isotopic labels through controlled exchange reactions [23].
Large-scale deuteration employs hydrothermal reactor systems operating at elevated temperatures and pressures [37]. Industrial facilities utilize Parr reactors ranging from laboratory-scale 50 milliliter vessels for method development to 1200 milliliter vessels for production quantities [37]. The process requires precise control of reaction parameters including temperature, pressure, deuterium source concentration, and reaction time to achieve optimal isotopic incorporation [37].
Reference standard production demands exceptional purity levels, typically exceeding 99.5 percent chemical purity for primary standards [32]. The manufacturing process incorporates multiple purification steps, including large-scale chromatography and recrystallization procedures [32]. These purification methods may result in yield losses of twenty percent or more, but ensure the final product meets stringent analytical requirements [32].
Quality assurance protocols for reference standard production include comprehensive characterization using orthogonal analytical methods [32]. Primary standards undergo extensive testing for multiple impurity types, while secondary standards are calibrated against primary materials to establish use purity values [32]. Certificate of analysis documentation accompanies each batch, providing traceability and analytical verification [19].
Production facilities must maintain controlled environmental conditions to prevent contamination and ensure isotopic stability [33]. Storage protocols typically require inert atmosphere conditions and temperature control to preserve chemical and isotopic integrity throughout the product lifecycle [33]. These measures are essential for maintaining the analytical reliability required for pharmaceutical applications [33].
Quality Control Parameters for Isotopic Purity and Chemical Stability
Isotopic purity determination represents a critical quality control parameter for desmethyldiazepam-d5 reference standards [27]. High-resolution mass spectrometry serves as the primary analytical technique for quantifying deuterium enrichment levels [27] [28]. The methodology involves systematic measurement of isotopic distributions followed by mathematical correction for natural isotopic contributions [28].
Nuclear magnetic resonance spectroscopy provides complementary analysis for isotopic purity assessment [29]. Proton nuclear magnetic resonance spectra reveal residual hydrogen content at deuterated positions, while deuterium nuclear magnetic resonance confirms isotopic incorporation patterns [29] [37]. Multi-nuclear nuclear magnetic resonance analysis including carbon-13 and phosphorus-31 spectroscopy supports comprehensive structural characterization [37].
Liquid chromatography coupled with tandem mass spectrometry enables precise quantification of isotopic variants [4]. The analytical approach utilizes multiple reaction monitoring modes with nitrogen collision gas to achieve selective detection of isotopomers and isotopologues [4]. Electrospray ionization in positive mode provides optimal sensitivity for benzodiazepine analysis [4].
| Quality Control Parameter | Analytical Method | Specification Range | Precision Requirement |
|---|---|---|---|
| Isotopic Purity | High-Resolution Mass Spectrometry | >98.0% | ±0.3 mol% |
| Chemical Purity | High-Performance Liquid Chromatography | >99.5% | <5% RSD |
| Structural Integrity | Nuclear Magnetic Resonance | Complete Assignment | 100% Confirmation |
| Isotopic Enrichment | Deuterium Nuclear Magnetic Resonance | >95% | ±0.5% |
Chemical stability testing protocols evaluate long-term storage conditions and degradation pathways [30]. Accelerated stability studies examine temperature and humidity effects on isotopic label retention [30]. These investigations typically monitor chemical purity, isotopic purity, and structural integrity over extended time periods [30].
Validation procedures for analytical methods follow international guidelines for reference standard characterization [24]. Method validation encompasses linearity, accuracy, precision, selectivity, and robustness parameters [25]. Inter-day precision requirements typically specify relative standard deviations below five percent for quantitative measurements [25].
Quality control laboratories implement statistical process control methods to monitor batch-to-batch consistency [19]. Control charts track key quality attributes including isotopic enrichment, chemical purity, and analytical recovery [19]. These systems provide early detection of manufacturing deviations and ensure consistent product quality [19].
Environmental monitoring protocols assess laboratory conditions that may affect isotopic stability [33]. Temperature, humidity, and atmospheric composition monitoring prevents adverse storage conditions [33]. These measures are particularly critical for deuterated compounds, which may undergo isotopic exchange under inappropriate conditions [33].
